molecular formula C7H12N2O4 B15142526 Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5

Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5

Cat. No.: B15142526
M. Wt: 193.21 g/mol
InChI Key: KSMRODHGGIIXDV-WHVBSWTDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves the incorporation of deuterium atoms into the Nalpha-Acetyl-DL-glutamine molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents under controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and reagents, followed by purification and quality control to ensure the desired isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may produce deuterated amines .

Scientific Research Applications

Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves its incorporation into biological molecules, where the deuterium atoms can influence the metabolic and pharmacokinetic properties. Deuterium substitution can slow down metabolic reactions, leading to prolonged drug action and reduced toxicity .

Comparison with Similar Compounds

Similar Compounds

    Nalpha-Acetyl-DL-glutamine: The non-deuterated form of the compound.

    Deuterated amino acids: Other amino acids labeled with deuterium, such as deuterated alanine and deuterated leucine.

Uniqueness

Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is unique due to its specific deuterium labeling pattern, which provides distinct advantages in studying metabolic pathways and drug development. The incorporation of deuterium atoms can significantly alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

193.21 g/mol

IUPAC Name

2-acetamido-5-amino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid

InChI

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/i2D2,3D2,5D

InChI Key

KSMRODHGGIIXDV-WHVBSWTDSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)N)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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